molecular formula C19H18FN3O B5654360 N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

Cat. No. B5654360
M. Wt: 323.4 g/mol
InChI Key: LUVVKYYIUDWUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide, also known as ABF, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. ABF is a benzimidazole derivative that has been synthesized using various methods.

Scientific Research Applications

N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the activity of HDACs, which can lead to changes in gene expression. This compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized using various methods. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. This compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, further studies are needed to fully understand the mechanism of action of this compound.

Future Directions

There are several future directions for N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide research. Further studies are needed to fully understand the mechanism of action of this compound. In addition, more studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of more efficient synthesis methods and analogs of this compound could lead to the discovery of more potent and selective compounds. Overall, this compound has the potential to be a promising therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide has been synthesized using different methods, including the reaction of 2-aminobenzimidazole with allyl bromide followed by reaction with 4-fluorobenzoyl chloride. Another method involves the reaction of 2-aminobenzimidazole with allyl bromide followed by reaction with 4-fluorobenzoic acid. The synthesis of this compound has also been achieved using microwave-assisted methods.

properties

IUPAC Name

4-fluoro-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-2-13-23-17-6-4-3-5-16(17)22-18(23)11-12-21-19(24)14-7-9-15(20)10-8-14/h2-10H,1,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVVKYYIUDWUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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